N-(2,5-dimethylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide
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Overview
Description
Synthesis Analysis
- Synthesis of related N-substituted phenyl-piperazine derivatives involves reacting substituted anilines with chlorobutanoyl chloride in an aqueous basic medium, followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium (Raza et al., 2019).
Molecular Structure Analysis
- The molecular structure of a similar compound, synthesized by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, is characterized by weak intramolecular C—H⋯N interaction (Wang et al., 2004).
Chemical Reactions and Properties
- N-substituted phenyl-piperazine derivatives exhibit biological activities, such as inhibitory potential against tyrosinase and melanin formation, indicating chemical reactivity (Raza et al., 2019).
Physical Properties Analysis
- Specific physical properties are not directly mentioned in the available literature for N-(2,5-dimethylphenyl)-3-(4-ethyl-1-piperazinyl)propanamide. However, related compounds' physical properties can be inferred from NMR, IR, and mass spectral data (Raza et al., 2019).
Chemical Properties Analysis
- The chemical properties of similar compounds involve their interactions with biological molecules, as evidenced by their activity in inhibitory assays and minimal cytotoxicity in hemolytic activity profiling (Raza et al., 2019).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(4-ethylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-19-9-11-20(12-10-19)8-7-17(21)18-16-13-14(2)5-6-15(16)3/h5-6,13H,4,7-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGRHABFAYWXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200792 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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